4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride 4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1380300-83-3
VCID: VC4080648
InChI: InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11;/h1-4H,5-8,16H2;1H
SMILES: C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Molecular Formula: C12H15ClF3NO
Molecular Weight: 281.70

4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride

CAS No.: 1380300-83-3

Cat. No.: VC4080648

Molecular Formula: C12H15ClF3NO

Molecular Weight: 281.70

* For research use only. Not for human or veterinary use.

4-[4-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride - 1380300-83-3

Specification

CAS No. 1380300-83-3
Molecular Formula C12H15ClF3NO
Molecular Weight 281.70
IUPAC Name 4-[4-(trifluoromethyl)phenyl]oxan-4-amine;hydrochloride
Standard InChI InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11;/h1-4H,5-8,16H2;1H
Standard InChI Key WTZHXUMBYIKEFG-UHFFFAOYSA-N
SMILES C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl
Canonical SMILES C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)N.Cl

Introduction

Physicochemical Properties and Structural Features

Molecular Architecture

The compound's molecular formula is C₁₂H₁₅ClF₃NO, with a molar mass of 293.7 g/mol. The core structure consists of a six-membered tetrahydropyran ring (oxane) with an amine group (-NH₂) at the 4-position. A benzyl group substituted with a trifluoromethyl (-CF₃) group at the para position extends from the oxane ring . The hydrochloride salt forms through protonation of the amine group, enhancing crystallinity and stability .

Key Physical Parameters

Experimental and predicted physicochemical properties include:

  • Boiling point: 293.9±40.0 °C (estimated)

  • Density: 1.218±0.06 g/cm³

  • pKa: 7.95±0.20 (amine group)

  • Solubility: Highly soluble in polar solvents (water, ethanol) due to ionic character; moderate solubility in dichloromethane .

The trifluoromethyl group contributes to lipophilicity (logP ≈ 2.1), balancing membrane permeability and aqueous solubility—a critical factor for blood-brain barrier penetration in CNS-targeted drugs.

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves multi-step organic transformations:

  • Oxane Ring Formation: Cyclization of 1,5-diols via acid-catalyzed dehydration yields the tetrahydropyran scaffold.

  • Benzylation: Friedel-Crafts alkylation or nucleophilic substitution introduces the 4-(trifluoromethyl)benzyl group to the oxane ring.

  • Amine Functionalization: Reductive amination or Gabriel synthesis installs the primary amine group at the 4-position.

  • Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .

Key reagents:

  • Sodium borohydride (NaBH₄) for amine reduction

  • Trifluoromethylbenzyl bromide for alkylation

  • Hydrochloric acid (HCl) for salt precipitation

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the oxane 4-position requires careful catalyst selection (e.g., Lewis acids like AlCl₃).

  • Yield Improvements: Multi-step processes often suffer from cumulative yield losses; microwave-assisted synthesis has been explored to reduce reaction times.

Chemical Reactivity and Functionalization

The compound participates in diverse reactions:

Amine Group Reactivity

  • Acetylation: Reacts with acetyl chloride to form amides, modulating bioavailability.

  • Schiff Base Formation: Condenses with aldehydes/ketones, useful for prodrug strategies.

Aromatic Electrophilic Substitution

The electron-withdrawing -CF₃ group directs electrophiles to the meta position of the phenyl ring, enabling:

  • Nitration: Forms nitro derivatives for further reduction to amines.

  • Sulfonation: Enhances water solubility through sulfonic acid group introduction.

Ring-Opening Reactions

Under strong acidic conditions, the oxane ring undergoes hydrolysis to yield diol intermediates, permitting structural diversification.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey DifferentiatorBioactivity Highlights
4-[3-(CF₃)phenyl]oxan-4-amine HClC₁₂H₁₅ClF₃NOMeta-CF₃ substitutionHigher metabolic stability
3-(4-CF₃-benzyl)tetrahydropyranC₁₃H₁₆F₃NOBenzyl vs. direct aryl attachmentEnhanced lipophilicity
4-(4-Fluorophenyl)oxan-4-amineC₁₁H₁₄FNOFluorine vs. CF₃Reduced receptor affinity

The para-CF₃ substitution in 4-[4-(trifluoromethyl)phenyl]oxan-4-amine hydrochloride optimizes steric and electronic effects for target engagement compared to meta-substituted analogs.

Industrial and Regulatory Considerations

Scale-Up Challenges

  • CF₃ Group Handling: Requires specialized equipment due to corrosive byproducts (e.g., HF).

  • Purification: High-performance liquid chromatography (HPLC) achieves >98% purity, critical for pharmaceutical use .

Patent Landscape

While no direct patents cover this compound, EP2789613A1 discloses similar tetrahydropyran derivatives as kinase inhibitors, highlighting the scaffold's therapeutic versatility .

Future Research Directions

  • ADMET Profiling: Systematic studies on absorption, distribution, metabolism, excretion, and toxicity are needed .

  • Target Identification: CRISPR-Cas9 screening could elucidate novel biological targets.

  • Formulation Development: Nanocrystal or liposomal formulations may enhance CNS delivery.

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